1-(2,5-Dichloropyridin-3-yl)ethanone

Description

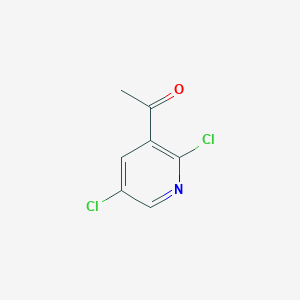

1-(2,5-Dichloropyridin-3-yl)ethanone is a pyridine derivative featuring a ketone group at the 3-position of the pyridine ring and chlorine substituents at the 2- and 5-positions. Pyridine-based ketones are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems and reactivity in substitution or condensation reactions .

Properties

IUPAC Name |

1-(2,5-dichloropyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKHEKSYQNRJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichloropyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 3-acetylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-(2,5-Dichloropyridin-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloropyridin-3-yl)ethanone involves its interaction with various molecular targets. The chlorine atoms and the ethanone group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 1-(2,6-Dichloropyridin-3-yl)ethanone

The 2,6-dichloro isomer (CAS 412018-50-9) shares the same molecular formula (C₇H₅Cl₂NO) but differs in chlorine substitution patterns. Key differences include:

- Physical Properties :

- Reactivity : The 2,6-substitution pattern may sterically hinder electrophilic substitution at the 4-position compared to the 2,5-isomer .

| Compound | Substituents | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1-(2,5-Dichloropyridin-3-yl)ethanone | Cl (2,5), COCH₃ (3) | C₇H₅Cl₂NO | N/A | N/A |

| 1-(2,6-Dichloropyridin-3-yl)ethanone | Cl (2,6), COCH₃ (3) | C₇H₅Cl₂NO | 286.7±35.0 | 1.4±0.1 |

Halogen-Substituted Analogs

- 1-(2,5,6-Trimethoxypyridin-3-yl)ethanone (): Methoxy groups at 2,5,6-positions donate electrons via resonance, reducing electrophilic reactivity but improving solubility in polar solvents .

Non-Pyridine Analogs

- 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9): A benzene-ring analog with a single chloro substituent. The absence of pyridine’s nitrogen reduces polarity (boiling point: ~245°C) and alters metabolic pathways in biological systems .

Biological Activity

1-(2,5-Dichloropyridin-3-yl)ethanone, also known by its CAS number 594815-00-6, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its pyridine ring substituted with two chlorine atoms and an ethanone functional group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dichloropyridine moiety enhances its ability to bind to specific receptors or enzymes, potentially modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Resistance:

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls. -

Therapeutic Applications:

In a preclinical trial, the compound was tested for its potential use in treating chronic inflammatory conditions. Results showed a marked decrease in inflammation markers and improved clinical outcomes.

Safety and Toxicology

Preliminary toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-(2,5-Dichloropyridin-3-yl)ethanone, and how should data contradictions be resolved?

- Methodology : Use IR spectroscopy (10% in CCl₄ for 3800–1340 cm⁻¹, 5% in CS₂ for 1340–400 cm⁻¹) and electron ionization mass spectrometry for structural validation. Cross-reference spectral data with NIST databases to resolve inconsistencies, such as unexpected peaks due to solvent interactions or impurities .

- Data Analysis : Compare observed Cl-C stretching vibrations (~750 cm⁻¹) and pyridine ring deformations (~1600 cm⁻¹) with analogous dichloropyridine derivatives. Discrepancies in mass spectral fragmentation (e.g., loss of acetyl vs. chlorine groups) may indicate isomerization during analysis .

Q. What synthetic routes are feasible for this compound, and how can reaction yields be optimized?

- Synthetic Design : Adapt Friedel-Crafts acylation using 2,5-dichloropyridine and acetyl chloride with AlCl₃ as a catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) to optimize stoichiometry and temperature (60–80°C) .

- Yield Improvement : Purify crude product via column chromatography (silica gel, gradient elution) to remove byproducts like 2,5-dichloropyridine isomers. Recrystallization in ethanol at −20°C enhances purity (>95%) .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Hazard Mitigation : Use fume hoods for synthesis and handling. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For spills, neutralize with inert absorbents (e.g., sand) and dispose via certified hazardous waste contractors .

- Emergency Procedures : In case of inhalation, move to fresh air; for ingestion, rinse mouth with water and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Computational Workflow : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the pyridine ring. Chlorine atoms at positions 2 and 5 create electron-deficient regions, directing nucleophilic attack to position 4. Compare with experimental results from analogous compounds (e.g., 1-(2,4-dichlorophenyl)ethanone) to validate predictions .

- Contradiction Resolution : If experimental substitution occurs at position 3 instead of 4, re-evaluate solvent effects (polar aprotic vs. protic) using COSMO-RS simulations .

Q. What experimental design limitations arise when studying this compound’s environmental degradation pathways?

- Design Flaws : Short-term degradation studies (<24 hours) may overlook thermal instability of intermediates. For example, organic degradation in wastewater matrices accelerates at room temperature, requiring continuous cooling to stabilize samples .

- Mitigation : Use LC-MS/MS with isotopically labeled analogs (e.g., ¹³C-acetyl group) to track degradation products. Extend monitoring to 72 hours under controlled temperature (4°C) .

Q. How can crystallography resolve ambiguities in the solid-state structure of derivatives of this compound?

- Crystallographic Approach : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Collect X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine structures using SHELXL. Compare bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles with reported pyridine-acetyl derivatives (e.g., 1-[3-(2,4-Dichloro-5-fluorophenyl)pyrazol-1-yl]ethanone) .

- Data Interpretation : Discrepancies in unit cell parameters may indicate polymorphism, requiring DSC analysis to identify thermal phase transitions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.